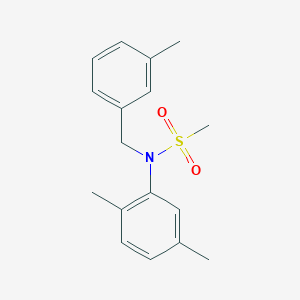
2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to act as a modulator of neurotransmitter receptors in the brain. This compound has been shown to have affinity for a number of receptors, including dopamine, serotonin, and adrenergic receptors, and it may act as an agonist or antagonist depending on the specific receptor subtype.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect a number of physiological processes, including neurotransmitter release, receptor activation, and ion channel function. This compound has been shown to modulate the release of dopamine, serotonin, and norepinephrine, and it may also affect the activity of ion channels, such as the NMDA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile in lab experiments include its high potency and selectivity for specific receptor subtypes. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
For research on 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile include further studies on its mechanism of action and potential therapeutic applications. This compound may have potential as a therapeutic agent for the treatment of various diseases, and further studies are needed to fully understand its potential in this regard. Additionally, studies on the interactions between this compound and other neurotransmitter receptors may provide insights into the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile involves the reaction of 2-amino-5-methylphenol with 4-phenylpiperazine in the presence of acetic acid, followed by the addition of potassium carbonate and 4-cyanobenzaldehyde. The reaction mixture is stirred at room temperature, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. It has also been studied for its potential as a tool for the study of neurotransmitter receptors and their interactions with ligands.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-16-7-5-6-10-18(16)20-23-19(15-22)21(26-20)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZILOJCBYCYQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755043.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)


![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)
![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)